2-Amino-5-ethoxyphenol

Hemoglobin Toxicology Methemoglobinemia Phenacetin Metabolites

Standard ortho-aminophenols fail to replicate the distinct redox behavior and detoxication pathways of 2-amino-5-ethoxyphenol (CAS 16060-49-4), leading to invalid SAR conclusions. This compound's 5-ethoxy group alters electronic profile (σ_p⁺ = -0.78) and self-condensation kinetics, critical for phenacetin metabolite toxicity studies and oxidative hair dye formulations. - **Key differentiation:** Biphasic ferrihemoglobin formation via phenoxazone pathway (Eckert & Eyer, 1983); avoids protein thioether adducts. - **Process advantage:** XLogP3 1.2 enhances organic-phase solubility for extraction & RP-HPLC. - **Supply:** Analytical and research-grade material available with same-day dispatch.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 16060-49-4
Cat. No. B093039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-ethoxyphenol
CAS16060-49-4
Synonyms2-hydroxyphenetidine
2-hydroxyphenetidine hydrochloride
2-hydroxyphenetidine sulfate (2:1)
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)N)O
InChIInChI=1S/C8H11NO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3
InChIKeyKJTXCKZBFHBRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-ethoxyphenol Overview


2-Amino-5-ethoxyphenol (CAS 16060-49-4), also referred to as 2-hydroxyphenetidine or 4-ethoxy-2-hydroxyaniline, is a substituted ortho-aminophenol bearing an ethoxy group at the 5-position of the phenolic ring [1]. It is recognized as a minor but mechanistically significant metabolite of phenacetin, generated via aromatic hydroxylation . The compound participates in oxidative coupling reactions and has been employed as a self-coupling precursor in oxidative hair-dye formulations [2]. Its bifunctional nature—combining an electron-rich aromatic amine with a phenolic hydroxyl—enables distinct redox behavior and condensation chemistry that differentiate it from simpler aminophenol analogs.

1
Phenacetin metabolite toxicology & methemoglobinemia mechanistic studies
2
Oxidative self-coupling dye precursor for simplified hair-dye R&D
3
Ortho-aminophenol redox and condensation chemistry investigation

Why 2-Amino-5-ethoxyphenol Cannot Be Replaced by Generic Aminophenols


Ortho-aminophenols such as 2-amino-5-ethoxyphenol exhibit position-specific reactivity that is absent in their para-isomers or non-ethoxylated analogs. The ethoxy substituent at the 5-position alters both the electronic profile (σ_p^+ = −0.78 for para-alkoxy) and the lipophilicity (XLogP3 = 1.2) relative to 2-aminophenol (XLogP3 ≈ 0.6), impacting solubility, oxidative coupling kinetics, and metabolic stability [1]. Furthermore, 2-amino-5-ethoxyphenol undergoes a unique self-condensation to form a phenoxazone metabolite, a detoxication pathway not shared by para-aminophenols under identical conditions [2]. Generic substitution with unsubstituted or differently substituted aminophenols will therefore alter ferrihemoglobin formation rates, coupling efficiency in dye formulations, and toxicological profiles—making direct interchange scientifically invalid [2][3].

Dimension
2-Amino-5-ethoxyphenol
Generic aminophenols
Electronics & lipophilicity
Ethoxy group raises lipophilicity and alters ring electronics
Lower XLogP3; para-isomers lack ortho-directing effects
Detoxication pathway
Self-condensation to phenoxazone avoids protein adduction
Para-aminophenols form thioether adducts; no phenoxazone route
Dye chemistry
Self-coupling oxidation dye precursor
Common couplers require separate developer molecules

2-Amino-5-ethoxyphenol Differentiation Evidence


Superior Ferrihemoglobin Formation vs. 4-Nitrosophenetol

In a direct comparative study using purified human hemoglobin, 2-hydroxyphenetidine (2-amino-5-ethoxyphenol) was superior to 4-nitrosophenetol in forming ferrihemoglobin at low concentrations, and its kinetics were biphasic with an unusual dose-response profile, in contrast to the monophasic kinetics of the comparator [1]. The study further demonstrated that the condensation product 2-amino-7-ethoxy-3H-phenoxazine-3-one is uniquely formed from 2-hydroxyphenetidine, producing a slow secondary phase of ferrihemoglobin formation not observed with para-aminophenols [1].

Ferrihemoglobin formation
Head-to-head
Biphasic kinetics with phenoxazone-driven secondary phase
vs. 4-nitrosophenetol monophasic response
Supports ortho-aminophenol reactivity profiling in hemoglobin models
Quantitative EC50 not reported; in vitro/in vivo data
Hemoglobin Toxicology Methemoglobinemia Phenacetin Metabolites

Unique Phenoxazone Detoxication Pathway vs. Para-Aminophenols

Unlike 4-aminophenol and 4-dimethylaminophenol, which form thioether adducts with cysteine residues of hemoglobin and glutathione, 2-hydroxyphenetidine preferentially undergoes self-condensation to 2-amino-7-ethoxy-3H-phenoxazine-3-one at higher concentrations, effectively preventing covalent protein modification [1]. This pathway is shared with 2-aminophenol but is absent in para-substituted aminophenols, explaining the lower nephrotoxicity of ortho-aminophenols capable of phenoxazone formation following single-dose exposure [1].

Detoxication pathway
Class-level
Self-condensation → 2-amino-7-ethoxy-3H-phenoxazine-3-one
Avoids thioether adduct formation characteristic of para isomers
Concentration-dependent; at low µM thioether path may still occur
Metabolic Detoxication Phenoxazone Chemistry Nephrotoxicity

Enhanced Lipophilicity vs. 2-Aminophenol

The ethoxy substituent at the 5-position elevates the computed XLogP3 of 2-amino-5-ethoxyphenol to 1.2, compared to 0.6 for 2-aminophenol and approximately 0.8 for 2-amino-5-methoxyphenol [1]. This 0.6 log unit increase relative to the unsubstituted analog corresponds to a ~4-fold higher theoretical partition coefficient, potentially enhancing membrane permeability and organic-phase extractability in synthetic workup.

Lipophilicity
Cross-study comparable
XLogP3 1.2
Δ +0.6 vs. 2-aminophenol
Higher organic solubility and improved RP-HPLC retention
Computed value; experimental logP may differ
Physicochemical Property Lipophilicity ADME

Self-Coupling Oxidation Dye Precursor

US Patent 4,725,282 explicitly lists 2-amino-5-ethoxyphenol among a select group of self-coupling oxidation dye precursors (alongside 2-amino-5-methylphenol, 2-amino-6-methylphenol, and 2-propylamino-5-aminopyridine) that can generate color without a separate developer component [1]. This property simplifies formulation by reducing the number of required components, and distinguishes it from common couplers such as resorcinol or m-aminophenol, which require developer molecules for color development.

Dye precursor function
Class-level
Self-coupling oxidation dye precursor
Enables developer-free oxidative hair-dye compositions
Patent-classified alongside selected aminophenols
Oxidative Hair Dye Coupler Chemistry Formulation Stability

2-Amino-5-ethoxyphenol Application Scenarios


Hemoglobin Reactivity & Methemoglobinemia Studies

When investigating the differential hemotoxic potential of phenacetin metabolites, 2-amino-5-ethoxyphenol serves as a critical tool compound due to its superior ferrihemoglobin formation at low concentrations and its unique biphasic kinetics arising from phenoxazone self-condensation [1]. Its behavior contrasts sharply with 4-nitrosophenetol and para-aminophenols, making it essential for structure-activity relationship studies of ortho- vs. para-aminophenol toxicity.

Self-Detoxication and Protein Adduction Toxicology

The compound's capacity to undergo concentration-dependent self-condensation to a phenoxazone, thereby avoiding covalent thioether adduct formation with protein cysteine residues, makes it a valuable comparator when studying detoxication pathways of aminophenol metabolites [1]. This scenario is directly supported by the comprehensive mechanistic data from Eckert and Eyer (1983).

Simplified Oxidative Hair-Dye Formulations

As a documented self-coupling oxidation dye precursor, 2-amino-5-ethoxyphenol can replace conventional developer–coupler pairs in oxidative hair-dye formulations, reducing ingredient count and simplifying manufacturing [2]. This application is particularly relevant for industrial chemists seeking to create stable, low-viscosity dye bases with minimal component interaction.

Lipophilicity-Driven Extraction and Derivatization

With an XLogP3 of 1.2—approximately 0.6 units higher than 2-aminophenol—this compound offers enhanced organic-phase solubility, facilitating liquid-liquid extraction during synthesis and improving retention in reversed-phase chromatographic purification [3]. This property is advantageous when designing synthetic routes that require intermediate isolation.

Application
Selection Property
Validation Focus
Hemoglobin reactivity & methemoglobinemia studies
Ortho-aminophenol reactivity profile
Ferrihemoglobin kinetics & adduct formation
Detoxication & protein adduction toxicology
Phenoxazone self-condensation capacity
Thioether adduct vs. phenoxazone pathway
Simplified oxidative hair-dye formulations
Self-coupling precursor status
Color development without developer molecule
Lipophilicity-driven extraction & purification
XLogP3 lipophilicity margin
Organic-phase partitioning & RP-HPLC retention
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